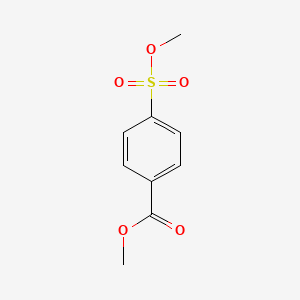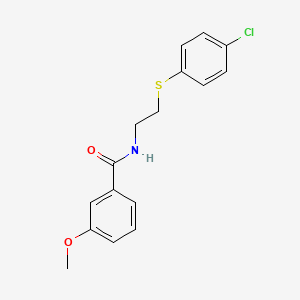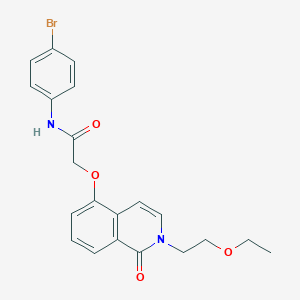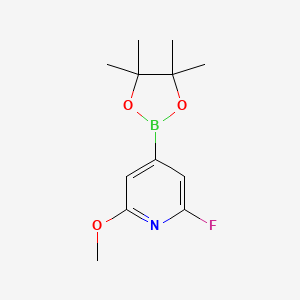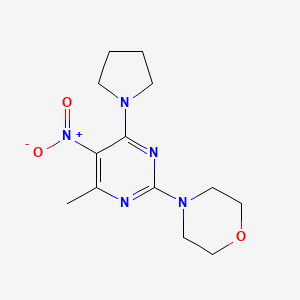![molecular formula C17H14BrNO4 B2622835 5-bromo-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}furan-2-carboxamide CAS No. 2097916-54-4](/img/structure/B2622835.png)
5-bromo-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of a compound can be analyzed using various spectroscopic techniques. For instance, the DFT calculated C-H stretching mode of a similar molecule was found at 3052 cm −1 with 81% PED, and another stretching mode was located at 3123 cm −1, which corresponds to the methyl group attached to the furan molecule .Mechanism of Action
The mechanism of action of 5-bromo-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}furan-2-carboxamide is not fully understood. However, it has been suggested that the compound may work by inhibiting certain enzymes or proteins that are involved in the inflammatory or cancerous processes.
Biochemical and Physiological Effects:
Studies have shown that this compound can reduce inflammation by decreasing the production of certain inflammatory cytokines. It has also been shown to induce apoptosis in cancer cells, which is a process of programmed cell death. Additionally, the compound has been found to inhibit the growth of certain bacteria and fungi.
Advantages and Limitations for Lab Experiments
One advantage of using 5-bromo-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}furan-2-carboxamide in lab experiments is its potential to act as a selective inhibitor of certain enzymes or proteins. However, a limitation is that the compound may not be effective in all types of cells or organisms.
Future Directions
There are many potential future directions for research on 5-bromo-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}furan-2-carboxamide. Some possible areas of study include its use as a therapeutic agent for inflammatory and cancerous diseases, its potential as an antimicrobial agent, and its ability to modulate immune responses. Additionally, further studies could be conducted to better understand the mechanism of action of the compound and to identify any potential side effects or limitations.
Synthesis Methods
The synthesis of 5-bromo-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}furan-2-carboxamide is a multi-step process that involves the reaction of 5-bromo-2-furoic acid with 4-(furan-2-yl)benzaldehyde in the presence of a base to form an intermediate. This intermediate is then reacted with 2-bromoethanol in the presence of a catalyst to produce the final product.
Scientific Research Applications
5-bromo-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}furan-2-carboxamide has shown potential in various scientific research applications. It has been studied for its anti-inflammatory and anti-cancer properties, as well as its ability to inhibit the growth of certain bacteria and fungi.
Safety and Hazards
Safety and hazards associated with a compound depend on its physical and chemical properties. For similar compounds, precautions such as avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and providing appropriate exhaust ventilation at places where dust is formed have been recommended .
properties
IUPAC Name |
5-bromo-N-[2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrNO4/c18-16-8-7-15(23-16)17(21)19-10-13(20)11-3-5-12(6-4-11)14-2-1-9-22-14/h1-9,13,20H,10H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUUVQHKTVIDLAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC=C(C=C2)C(CNC(=O)C3=CC=C(O3)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

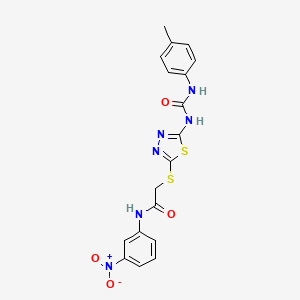
amine](/img/structure/B2622753.png)

![3-[3-(4-ethylphenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid](/img/structure/B2622756.png)
![N-(5-chloro-2-methoxyphenyl)-2-{2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-5-oxo-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-6-yl}acetamide](/img/structure/B2622757.png)
![N-benzyl-3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]propanamide](/img/structure/B2622758.png)
![2-[[4-amino-6-[(4-methylphenyl)methyl]-5-oxo-1,2,4-triazin-3-yl]sulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B2622760.png)
![2-(3-{[(4-Chlorophenyl)sulfonyl]methyl}-4-nitrophenyl)-2-methyl-1,3-dioxolane](/img/structure/B2622764.png)
